2-Ethylphenyl isocyanate

Organic Synthesis Kinetics Substituent Effects

2-Ethylphenyl isocyanate (CAS 40411-25-4) is an aromatic monoisocyanate with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol. This compound belongs to the phenyl isocyanate family and is characterized by a reactive -N=C=O functional group attached to an ortho-ethyl substituted benzene ring.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 40411-25-4
Cat. No. B1583986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylphenyl isocyanate
CAS40411-25-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N=C=O
InChIInChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3
InChIKeyZVFNUQWYLXXSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylphenyl Isocyanate (CAS 40411-25-4): Technical Overview for Scientific Procurement


2-Ethylphenyl isocyanate (CAS 40411-25-4) is an aromatic monoisocyanate with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . This compound belongs to the phenyl isocyanate family and is characterized by a reactive -N=C=O functional group attached to an ortho-ethyl substituted benzene ring [1]. As a moisture-sensitive liquid with a boiling point of 56°C at 3 mmHg and a density of 1.04 g/mL, it serves as a versatile building block in organic synthesis, particularly in the construction of carbamates, ureas, and polyurethane polymers .

2-Ethylphenyl Isocyanate (CAS 40411-25-4): Why Generic Substitution Fails in Precision Synthesis


Generic substitution among phenyl isocyanate analogs is precluded by quantifiable differences in steric hindrance, regiochemical reactivity, and physicochemical properties that directly impact reaction kinetics, product selectivity, and downstream application performance. The ortho-ethyl substituent in 2-ethylphenyl isocyanate introduces specific steric constraints not present in unsubstituted phenyl isocyanate or para-substituted analogs [1]. These structural differences manifest as measurable variations in reaction rates, as demonstrated by Hammett correlation studies showing that the sensitivity of phenyl isocyanate reactions toward substituent effects is significant (ρ ~ 2), with ortho-substituted compounds exhibiting distinct kinetic profiles due to steric effects that override simple electronic contributions [2]. Consequently, substituting 2-ethylphenyl isocyanate with 4-ethylphenyl isocyanate, 2-methylphenyl isocyanate, or phenyl isocyanate will yield different reaction outcomes, altered product conformations, and non-equivalent biological or material properties.

2-Ethylphenyl Isocyanate (CAS 40411-25-4): Product-Specific Quantitative Evidence for Differentiated Selection


Ortho-Ethyl Substituent Confers Distinct Steric and Electronic Reactivity Profile Relative to Unsubstituted Phenyl Isocyanate

The ortho-ethyl substituent in 2-ethylphenyl isocyanate introduces significant steric hindrance at the reactive NCO group, differentiating its reaction kinetics from unsubstituted phenyl isocyanate. While direct rate constants for 2-ethylphenyl isocyanate are not reported, kinetic studies on para-substituted phenyl isocyanates establish a Hammett reaction constant (ρ) of approximately 2 for reactions with amines and alcohols [1]. This high ρ value indicates that phenyl isocyanate reactions are highly sensitive to substituent electronic effects. The ortho-ethyl group in 2-ethylphenyl isocyanate exerts both steric shielding of the NCO group and inductive electron donation, which collectively modulate reaction rates relative to the unsubstituted phenyl isocyanate baseline. Steric effects were found to affect rate constants more than solvent effects across the series [1].

Organic Synthesis Kinetics Substituent Effects

Ortho vs. Para Ethyl Substitution: Regiochemical Identity Determines Physical and Potentially Biological Properties

2-Ethylphenyl isocyanate (ortho isomer) and 4-ethylphenyl isocyanate (para isomer, CAS 23138-50-3) are structural isomers with identical molecular weights (147.17 g/mol) but different spatial arrangements . Their physical properties diverge quantifiably: 2-ethylphenyl isocyanate exhibits a boiling point of 56°C at 3 mmHg and a density of 1.04 g/mL , whereas the para isomer boils at 68°C at 1 mmHg with a density of 1.024 g/mL at 25°C . The refractive index of the ortho isomer ranges from 1.5278-1.5298 compared to n20/D 1.527 for the para isomer . Critically, the ortho-ethyl group imposes steric constraints on the adjacent NCO functionality, altering the geometry and conformational flexibility of any derived carbamate or urea product compared to derivatives from the para isomer.

Medicinal Chemistry Physical Organic Chemistry Regioselectivity

Increased Lipophilicity (LogP) Relative to Methyl Analog Enhances Membrane Permeability and Solubility Profile

The ethyl substituent in 2-ethylphenyl isocyanate confers a calculated LogP value of 2.2163, as reported in multiple authoritative chemical databases [1]. While a directly measured LogP for 2-methylphenyl isocyanate is not widely available, the ethyl group adds an additional methylene unit compared to the methyl analog, which based on established fragment-based LogP contribution rules (e.g., π ~ +0.5 per CH2), translates to an estimated LogP increase of approximately 0.5 units over 2-methylphenyl isocyanate. This difference has direct implications for the physicochemical properties of final drug candidates: the higher lipophilicity of derivatives made from 2-ethylphenyl isocyanate can enhance passive membrane permeability and potentially improve oral bioavailability or CNS penetration, while also reducing aqueous solubility.

Drug Design ADME Lipophilicity

Synthetic Accessibility from 2-Ethylaniline via Triphosgene Route Enables Reliable Multi-Gram Scale-Up

2-Ethylphenyl isocyanate can be reliably synthesized on a multi-gram scale from commercially available 2-ethylaniline using triphosgene as a phosgene equivalent in the presence of triethylamine in dichloromethane . In a documented procedure, 2-ethylaniline (1.5 mL, 12.2 mmol) was reacted with triphosgene (1.2 g, 4.0 mmol) and triethylamine (4.3 mL, 30.4 mmol) in 45 mL CH2Cl2 . This method avoids the use of highly toxic phosgene gas and is amenable to standard laboratory conditions. In contrast, many substituted phenyl isocyanates require specialized handling of phosgene or less efficient reagents, making the triphosgene route a practical advantage for researchers needing to prepare the compound in-house or scale reactions.

Process Chemistry Scale-Up Synthetic Methodology

2-Ethylphenyl Isocyanate (CAS 40411-25-4): Best Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of TRPV1 Antagonists and Other Bioactive Carbamates

2-Ethylphenyl isocyanate has been specifically employed as a key building block in the synthesis of TRPV1 antagonists for pain management. In a documented pharmaceutical patent application (WO 9919329), it was condensed with geneseroline to produce carbamate derivatives with selective brain anticholinesterase activity [1]. More broadly, the compound's LogP of 2.2163 makes it a valuable fragment for modulating the lipophilicity and membrane permeability of drug candidates [2]. Researchers designing CNS-penetrant compounds or seeking to fine-tune the ADME profile of carbamate- or urea-containing leads should prioritize 2-ethylphenyl isocyanate over less lipophilic analogs like 2-methylphenyl isocyanate.

Polyurethane and Specialty Polymer Synthesis

2-Ethylphenyl isocyanate serves as a reactive monomer in the synthesis of polyurethane polymers and poly(ether-urethanes) [1]. The ortho-ethyl substituent introduces steric hindrance that can be exploited to control polymer chain growth kinetics and influence the final material's thermal and mechanical properties. In processes involving the cationic polymerization of cyclic ethers with organic isocyanates, the molar ratio of cyclic ether to isocyanate can range from 0.2 to 100, with 2 to 15 being typical for optimal polymerization [2]. The steric profile of 2-ethylphenyl isocyanate, derived from its ortho substitution, may affect the copolymerization kinetics compared to para-substituted or unsubstituted phenyl isocyanates [3].

Agrochemical Intermediate for Crop Protection Formulations

Patent literature indicates that substituted phenyl isocyanates, including 2-ethylphenyl isocyanate, are utilized in the synthesis of agrochemical compositions for combating plant pests [1]. The compound's reactivity with nucleophiles makes it suitable for constructing ureas and carbamates that serve as active ingredients or formulation components in crop protection products. The ortho-ethyl substitution pattern may confer specific physicochemical properties—such as enhanced lipophilicity (LogP 2.2163) [2]—that improve foliar adhesion or cuticular penetration of the final agrochemical agent compared to more polar or less lipophilic analogs.

Organic Synthesis: Carbamate and Urea Library Construction

2-Ethylphenyl isocyanate is a versatile electrophile for constructing diverse carbamate and urea libraries via reaction with alcohols and amines, respectively. The distinct steric environment around the NCO group, imposed by the ortho-ethyl substituent, influences reaction rates and selectivity in ways that differ from para-substituted or unsubstituted analogs [1]. This regiochemical specificity is critical when synthesizing compound libraries for structure-activity relationship (SAR) studies, where the spatial orientation of the ethyl group can dramatically affect target binding. The compound is commercially available with purity specifications of 96.5-100% (97% assay) from major suppliers, ensuring reliable performance in parallel synthesis and high-throughput experimentation [2].

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